molecular formula C15H20O B7815698 2-(Phenylmethylidene)octanal

2-(Phenylmethylidene)octanal

Cat. No.: B7815698
M. Wt: 216.32 g/mol
InChI Key: GUUHFMWKWLOQMM-UHFFFAOYSA-N
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Description

2-(Phenylmethylidene)octanal, also widely known as hexyl cinnamaldehyde, is an organic aromatic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . It is characterized as a colorless to pale yellow liquid with a density of approximately 0.955 g/mL and a high boiling point of around 311°C . This compound features a distinctive sweet, floral aroma that closely resembles jasmine, making it a subject of interest in olfactory and fragrance chemistry research . Its notable chemical stability ensures the fragrance persists over time, even when exposed to light or air . The primary research and industrial applications of this compound are in the field of flavor and fragrance formulation. It is extensively investigated for its role in creating and enhancing complex scent profiles, particularly in jasmine, lily of the valley, and narcissus accords . Its utility extends to studying performance in various matrices, including perfumes, lotions, shampoos, soaps, and household cleaning products, where it acts as a key fragrance component . While it occurs in trace amounts in nature, such as in Roman chamomile essential oil, the commercial material is predominantly synthesized via an aldol condensation reaction between benzaldehyde and octanal . From a regulatory and safety research perspective, it is important to note that this compound is recognized as a potential skin sensitizer and is classified as an allergen in some regulatory frameworks . Therefore, it is a relevant compound for toxicological studies concerning dermal sensitization and for developing safe usage levels in consumer product formulations, as guided by standards like those from the International Fragrance Association (IFRA) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylideneoctanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUHFMWKWLOQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=CC1=CC=CC=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026684
Record name 2-(Phenylmethylene)octanal
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Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid, Pale yellow liquid, jasmine like odour
Record name Octanal, 2-(phenylmethylene)-
Source EPA Chemicals under the TSCA
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Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; miscible in oils, miscible (in ethanol)
Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.950-0.961
Record name alpha-Hexylcinnamaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/566/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

101-86-0
Record name α-Hexylcinnamaldehyde
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Record name Octanal, 2-(phenylmethylene)-
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Record name 2-(Phenylmethylene)octanal
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Record name α-hexylcinnamaldehyde
Source European Chemicals Agency (ECHA)
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Advanced Synthetic Methodologies and Chemical Transformations

Chemo-selective Synthetic Pathways to 2-(Phenylmethylidene)octanal

The selective synthesis of this compound is primarily achieved through carbon-carbon bond-forming reactions that construct the α,β-unsaturated aldehyde framework.

Aldol (B89426) and Knoevenagel Condensation Reactions

The crossed Aldol condensation between benzaldehyde (B42025) and octanal (B89490) is the most common industrial route to this compound. semanticscholar.org This reaction, along with the related Knoevenagel condensation, provides a direct method for the formation of the target molecule.

The primary reactants for the synthesis of this compound via Aldol-type condensation are benzaldehyde and octanal. A significant challenge in this synthesis is the self-condensation of octanal, which leads to the formation of undesirable, malodorous by-products that are difficult to separate from the desired product. google.com To minimize this side reaction, an excess of benzaldehyde is typically used. google.com This shifts the reaction equilibrium towards the formation of the cross-condensation product. In a related condensation of benzaldehyde with heptanal, a molar ratio of 1:2 of heptanal to benzaldehyde was found to be effective. researchgate.net

The reaction can be represented as follows:

The stoichiometry is theoretically 1:1, but in practice, an excess of the non-enolizable aldehyde (benzaldehyde) is crucial for achieving high selectivity.

Base catalysis is the most prevalent method for promoting the Aldol condensation between benzaldehyde and octanal. magritek.com The mechanism involves the deprotonation of the α-carbon of octanal by a base to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, followed by dehydration to yield the α,β-unsaturated aldehyde. magritek.com

Commonly used base catalysts include:

Homogeneous Bases: Alkali metal hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are traditionally used. google.com However, these catalysts can be corrosive and lead to separation and environmental challenges. csmcri.res.in

Heterogeneous Bases: To address the drawbacks of homogeneous catalysts, solid base catalysts have been developed. Hydrotalcite, a layered double hydroxide, has shown excellent performance, offering high conversion (>99%) and selectivity (95-98%) under solvent-free conditions. csmcri.res.in The advantage of heterogeneous catalysts lies in their ease of separation by filtration and their potential for recycling. csmcri.res.in

The choice of catalyst can significantly impact the reaction's efficiency and environmental footprint.

The efficiency of this compound synthesis is highly dependent on the optimization of several reaction parameters.

Table 1: Influence of Reaction Parameters on the Aldol Condensation of Benzaldehyde and Heptanal (analogue to Octanal)

ParameterConditionHeptanal Conversion (%)Jasminaldehyde Selectivity (%)Reference
Temperature100°C7066 researchgate.net
Temperature140°C3641 researchgate.net
CatalystMg-Al Mixed Oxide (ESM 3:1)7066 researchgate.net
CatalystMg-Al Hydrotalcite>9995-98 csmcri.res.in
Reactant Ratio (Heptanal:Benzaldehyde)1:27066 researchgate.net
Reaction TimeNot Specified>9995-98 csmcri.res.in
SolventSolvent-free>9995-98 csmcri.res.in

Data for Jasminaldehyde (from heptanal) is used as a close analogue for this compound (from octanal) due to the lack of specific published data for the latter.

Key optimization considerations include:

Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions, leading to lower selectivity. For the condensation of benzaldehyde and heptanal, an increase in temperature from 100°C to 140°C led to a decrease in selectivity for the desired product. researchgate.netresearchgate.net

Catalyst Loading: Low catalyst loading is desirable for economic and environmental reasons. csmcri.res.in

Reaction Time: Shorter reaction times make the process more industrially viable. csmcri.res.in

Solvent: Solvent-free conditions are preferred as they are more environmentally benign. csmcri.res.in

By carefully controlling these parameters, high yields and selectivity of this compound can be achieved.

Emerging One-Pot Dehydrogenative Cross-Coupling Strategies for α,β-Unsaturated Aldehydes

A modern approach to the synthesis of α,β-unsaturated aldehydes involves the one-pot dehydrogenative cross-coupling of primary alcohols. This method avoids the direct handling of potentially unstable aldehydes by generating them in situ. A ruthenium-catalyzed hydrogen-transfer strategy has been developed for this purpose. nih.gov

The process involves the oxidation of a non-enolizable alcohol, such as benzyl alcohol, to the corresponding aldehyde. This aldehyde is then temporarily trapped as an imine. Concurrently, a second, enolizable primary alcohol (like octanol) is also oxidized to its aldehyde. A subsequent Mannich-type condensation between the imine and the enolizable aldehyde leads to the formation of the α,β-unsaturated aldehyde. nih.gov

This strategy offers an atom-economical and efficient route to compounds like this compound directly from their corresponding alcohols, benzyl alcohol and octanol.

Ylide-Mediated Approaches for the Synthesis of α,β-Unsaturated Epoxy Ketone Analogues

While not a direct synthesis of this compound, ylide-mediated reactions offer a pathway to structurally related α,β-unsaturated epoxy ketones, which are valuable synthetic intermediates. A protocol utilizing a bifunctional sulfonium/phosphonium ylide has been developed for the rapid synthesis of these compounds. bristol.ac.uk

This approach involves two sequential chemoselective reactions between the bifunctional ylide and two different aldehydes. bristol.ac.uk This allows for the construction of unsymmetrical α,β-unsaturated epoxy ketones. The chemoselectivity arises from the differential reactivity of the sulfonium and phosphonium ylide components. bristol.ac.uk This methodology provides a powerful tool for creating complex molecules with multiple functional groups.

Mechanistic Investigations of this compound Reactivity

The reactivity of this compound, an α,β-unsaturated aldehyde, is dictated by the electronic interplay between the phenyl group, the conjugated C=C double bond, and the carbonyl group. This arrangement provides multiple reactive sites, allowing for a diverse range of chemical transformations. Mechanistic investigations are crucial for understanding and predicting the outcomes of these reactions, enabling chemists to control selectivity and develop novel synthetic methodologies.

Pathways of Aldehyde Functional Group Transformation

The aldehyde functional group in this compound is a primary site for chemical modification. Its transformations can proceed through several mechanistic pathways, often involving photochemical or enzymatic processes.

During photoexcitation, aldehydes can absorb light energy to reach an excited triplet state. From this state, three primary dissociation pathways are possible: cleavage of the C-H bond of the aldehyde, cleavage of the C-C bond adjacent to the carbonyl, or Norrish Type II reactions if a γ-hydrogen is available. For aromatic aldehydes, interaction of the excited triplet state with a ground state molecule can lead to the formation of radical pairs, such as hydroxybenzyl and benzoyl radicals, initiating further reactions. beilstein-journals.org

Enzymatic pathways offer highly specific transformations. For instance, aldehyde deformylating oxygenases, found in cyanobacteria, catalyze the decarbonylation of fatty aldehydes to produce alkanes and formate. nih.gov The mechanism involves the abstraction of the aldehyde hydrogen atom by an iron-oxygen species, followed by the incorporation of an oxygen atom from O2 into the resulting formate. nih.gov While this is typically applied to saturated aldehydes, the principles can be extended to understand potential biotransformations of α,β-unsaturated aldehydes. Substrates containing functionalities near the aldehyde group, such as an oxirane ring, can undergo deformylation to produce corresponding modified alkanes, indicating the enzyme's tolerance for adjacent structural complexity. nih.gov

Umpolung Reactions in α,β-Unsaturated Aldehyde Chemistry

The typical reactivity of an α,β-unsaturated aldehyde like this compound involves nucleophilic attack at the β-carbon (Michael acceptor) or the carbonyl carbon. Umpolung, or polarity inversion, reverses this reactivity, making the β-carbon nucleophilic. This is commonly achieved using N-heterocyclic carbene (NHC) catalysts.

The mechanism begins with the addition of the NHC to the aldehyde carbon, forming a Breslow-type intermediate. This intermediate can exist in two key tautomeric forms: a diamino dienol (a homoenolate equivalent) and an azolium enolate (an enolate equivalent). nih.gov

Homoenolate Pathway : The diamino dienol intermediate possesses a partial negative charge on its γ-carbon. In the context of this compound, this would correspond to the carbon of the phenyl ring ortho to the side chain, which is not a typical reactive pathway. More relevantly for general α,β-unsaturated aldehydes, this intermediate acts as a homoenolate, with nucleophilicity at the β-carbon. Protonation of this intermediate can lead to the formation of a saturated ester after trapping with an alcohol. organic-chemistry.orgnih.gov

Enolate Pathway : The azolium enolate intermediate is nucleophilic at the β-carbon. This species can then react with various electrophiles, such as enones, to form new C-C bonds at the β-position. nih.gov

The choice of catalyst and reaction conditions can influence whether the reaction proceeds through the homoenolate or enolate pathway. nih.gov Photoinduced methods can also achieve umpolung addition of aromatic aldehydes to α,β-unsaturated esters via ketyl radical intermediates, expanding the toolkit for these transformations. rsc.org

Table 1: Comparison of Umpolung Intermediates

Intermediate Nucleophilic Site Resulting Reactivity Key Catalyst Type
Diamino Dienol γ-Carbon / β-Carbon Homoenolate Equivalent N-Heterocyclic Carbene
Azolium Enolate β-Carbon Enolate Equivalent N-Heterocyclic Carbene
Ketyl Radical Carbonyl Carbon Radical Umpolung Photochemical

Catalytic Transfer Hydrogenation Pathways and Selectivity (e.g., C=O vs. C=C)

The selective hydrogenation of the C=O bond in the presence of a C=C bond in α,β-unsaturated aldehydes is a significant challenge in organic synthesis. The product can be the unsaturated alcohol (from C=O reduction), the saturated aldehyde (from C=C reduction), or the saturated alcohol (from reduction of both).

For structurally similar compounds, catalyst systems and conditions play a pivotal role in determining selectivity.

Substrate Adsorption : The efficiency and selectivity of hydrogenation are strongly influenced by how the substrate adsorbs onto the catalyst surface. Studies comparing benzaldehyde and octanal using palladium on carbon (Pd/C) catalysts revealed significant differences in catalytic activity. Benzaldehyde was readily hydrogenated, while octanal showed negligible conversion under similar conditions. unimi.it This difference was attributed to the weaker interaction and adsorption of octanal on the catalyst surface, a factor that would be critical for this compound, which combines features of both aromatic and aliphatic aldehydes. unimi.it

Catalyst Choice : Copper-based catalysts have shown a preference for hydrogenating the aldehyde group over a non-conjugated alkene. In a mixture of octanal and octene, γ-alumina-supported copper catalysts preferentially hydrogenated the octanal. nih.gov Kinetic studies showed that the hydrogenation of both functional groups was first-order, but octene conversion remained low until a significant portion of the octanal had been converted. nih.gov

Reaction Conditions : For α,β-unsaturated ketones like benzylideneacetone, transfer hydrogenation with iridium catalysts often yields a mixture of all three possible products (saturated ketone, unsaturated alcohol, and saturated alcohol) with no pronounced selectivity. core.ac.uk This highlights the thermodynamic and kinetic competition between the reduction of the C=C and C=O bonds.

For this compound, achieving high selectivity for the corresponding unsaturated alcohol, 2-(phenylmethylidene)octanol, would require a catalyst that strongly favors adsorption and activation of the carbonyl group over the conjugated alkene.

Table 2: Factors Influencing Hydrogenation Selectivity

Factor Influence on Selectivity (C=O vs. C=C) Example Reference
Catalyst Type Copper catalysts show preference for C=O reduction over isolated C=C. Cu/Al2O3 preferentially hydrogenates octanal over octene. nih.gov
Substrate Structure Aromatic vs. aliphatic nature affects adsorption on catalyst surface. Benzaldehyde shows stronger adsorption and higher reactivity than octanal on Pd/C. unimi.it
Solvent Can modulate the extent of substrate adsorption on the catalyst. The choice of solvent (p-xylene vs. dodecane) affects benzaldehyde hydrogenation. unimi.it

Radical and Rearrangement Mechanisms in Substituted Alkenal Syntheses

The synthesis of substituted alkenals like this compound can involve mechanisms proceeding through radical or rearrangement pathways. These reactions are essential for constructing complex carbon skeletons.

Radical Mechanisms: Radical addition reactions are a powerful tool for forming C-C bonds. In the context of alkenal synthesis, a common strategy involves the addition of a radical to an alkyne or allene precursor. For example, the addition of a trifluoromethyl radical (CF3•) to an allene generates a stable allylic radical intermediate. nih.gov This intermediate can then couple with another species to form the final substituted alkene product. The stereoselectivity of such additions is often controlled by steric repulsion in the allylic radical intermediate. nih.gov The synthesis of complex natural products frequently employs radical cyclization cascades, where a radical intermediate undergoes a series of intramolecular additions to form polycyclic structures. nih.gov

Rearrangement Mechanisms: Rearrangement reactions involve the migration of an atom or group within a molecule, often driven by the formation of a more stable intermediate, such as a tertiary carbocation. masterorganicchemistry.com These rearrangements can accompany substitution, addition, and elimination reactions. masterorganicchemistry.com

A relevant class of rearrangements is the α-ketol rearrangement, where an α-hydroxy aldehyde or ketone isomerizes via a 1,2-shift of an alkyl or aryl group. beilstein-journals.orgresearchgate.netd-nb.info This process, which can be catalyzed by acid or base, is used in various synthetic applications, including ring expansions and asymmetric synthesis. beilstein-journals.orgd-nb.info While directly applied to α-hydroxy carbonyls, the principles of 1,2-shifts are fundamental in many synthetic routes that could lead to precursors for substituted alkenals.

Stereochemical Control in Olefination Reactions

The synthesis of this compound, a trisubstituted alkene, requires precise control over the geometry of the C=C double bond (E/Z stereochemistry). Olefination reactions are the primary methods for constructing this double bond.

The Julia-Kocienski olefination is a powerful method for preparing trisubstituted alkenes. researchgate.net This reaction involves the coupling of a carbonyl compound (in this case, octanal) with a sulfone partner (such as a phenylmethylsulfone derivative). The stereochemical outcome is a key consideration in this and other olefination reactions like the Wittig and Horner-Wadsworth-Emmons reactions.

Modern methods are continually being developed to improve stereocontrol and expand the scope of olefination. One novel approach uses a tandem electrochemical/electrophotocatalytic reaction to olefinate aldehydes and ketones with unactivated alkenes. nih.gov This method proceeds under non-basic conditions and avoids the use of stoichiometric reagents that generate significant waste, such as phosphine oxides in the Wittig reaction. nih.gov The mechanism involves the generation of a 1,3-distonic radical cation that rearranges to yield the olefin product. nih.gov

Furthermore, stereochemistry can be introduced and controlled after the initial formation of a molecular scaffold. For example, in adducts derived from 2-oxo-aldehydes, a chiral center can be created at the peptidyl position through a post-Ugi functionalization reaction. An asymmetric cinchona alkaloid-promoted electrophilic fluorination has been used to install a stereocenter with high enantioselectivity. beilstein-journals.org This principle of post-synthesis modification to control stereochemistry is a valuable strategy in complex molecule synthesis.

Advanced Characterization Techniques and Spectroscopic Studies

Chromatographic-Mass Spectrometric Analysis for Compound Identification and Purity Assessment

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of volatile and semi-volatile compounds like 2-(Phenylmethylidene)octanal, particularly within complex matrices such as fragrances and cosmetic products. nbinno.comthegoodscentscompany.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the identification and quantification of this compound. thegoodscentscompany.com The compound's volatility and thermal stability make it ideally suited for GC analysis. In typical methodologies, a sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.

For complex samples like perfumes, advanced techniques such as multidimensional gas chromatography (MDGC) or comprehensive two-dimensional gas chromatography (GC×GC) may be employed to resolve co-eluting components and achieve accurate identification. nih.gov Following separation by the GC, the analyte enters the mass spectrometer, which ionizes the molecule (commonly via electron ionization) and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint. perflavory.com

The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a certified analytical standard. sigmaaldrich.com Purity is assessed by integrating the peak area of the target compound relative to the total area of all peaks in the chromatogram. The NIST Mass Spectrometry Data Center provides reference data, including Kovats retention indices, which aid in identification across different systems. nih.gov

Table 1: GC Retention Index Data for this compound
Column TypeStationary PhaseRetention Index (I)
Semi-standard non-polarNot specified1754, 1749
Standard polarNot specified2526.2

While GC-MS is the dominant technique, High-Performance Liquid Chromatography (HPLC) can also be utilized for the analysis of aldehydes. Due to the lack of a strong chromophore suitable for UV detection at higher wavelengths in many aliphatic aldehydes, analysis often requires pre-column derivatization. A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a hydrazone that is readily detectable by UV-Vis detectors.

A typical HPLC method would involve a reversed-phase column (e.g., C8 or C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and water in a gradient or isocratic elution. dmu.dk However, for α,β-unsaturated aldehydes like this compound, which possess a conjugated system, direct UV detection is more feasible, reducing the need for derivatization. Despite this, specific, validated HPLC methods for the routine analysis of this compound are not commonly reported in the literature, with GC-MS remaining the preferred method due to its high resolution and sensitivity for this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. It provides precise information about the carbon-hydrogen framework of the molecule.

While specific, publicly available experimental spectra for this compound are scarce, the expected ¹H NMR spectrum can be predicted based on its molecular structure. The spectrum would exhibit distinct signals corresponding to the aldehydic, vinylic, aromatic, and aliphatic protons.

The aldehydic proton (-CHO) is expected to appear far downfield, typically in the range of δ 9.5-10.0 ppm, as a singlet. The vinylic proton (=CH-Ph) would likely resonate between δ 7.0-7.5 ppm. The five protons of the phenyl group would produce signals in the aromatic region, approximately δ 7.2-7.8 ppm. The protons of the hexyl chain would appear upfield, from approximately δ 0.8 ppm to δ 2.5 ppm. The terminal methyl group (-CH₃) would be a triplet around δ 0.9 ppm, while the various methylene (B1212753) groups (-CH₂-) would show complex multiplets due to spin-spin coupling.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound
Proton TypePredicted Chemical Shift (δ, ppm)Expected Multiplicity
Aldehydic (CHO)9.5 - 10.0Singlet (s)
Vinylic (=CH-Ph)7.0 - 7.5Singlet (s)
Aromatic (C₆H₅)7.2 - 7.8Multiplet (m)
Allylic (-CH₂-C=)2.2 - 2.6Triplet (t)
Alkyl (-CH₂-)n1.2 - 1.6Multiplet (m)
Terminal Methyl (-CH₃)0.8 - 1.0Triplet (t)

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. For this compound, signals for the carbonyl, aromatic, vinylic, and aliphatic carbons would be observed. chemicalbook.com

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield around δ 190-200 ppm. The carbons of the phenyl ring and the C=C double bond would resonate in the δ 120-150 ppm region. The aliphatic carbons of the hexyl chain would be found in the upfield region of the spectrum, typically between δ 14-40 ppm, with the terminal methyl carbon being the most shielded (lowest ppm value). chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon TypePredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Vinylic/Aromatic (=C-)120 - 150
Alkyl (-CH₂-)22 - 35
Terminal Methyl (-CH₃)~14

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Conjugation Analysis

IR and UV-Vis spectroscopy provide valuable data on the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum would be dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the conjugated aldehyde, typically found around 1670-1690 cm⁻¹. Another key absorption would be the C=C stretching vibration of the alkene, appearing near 1620-1640 cm⁻¹. Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region. Signals corresponding to the aldehydic C-H stretch would be observed as a pair of weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyl group are found just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to analyze the conjugated π-electron system of the molecule. The structure of this compound contains a chromophore consisting of the phenyl ring conjugated with the carbon-carbon double bond and the carbonyl group. This extended conjugation results in a strong π→π* electronic transition. Based on data from the structurally similar compound cinnamaldehyde (B126680), this compound is expected to exhibit a strong absorption maximum (λmax) in the ultraviolet region, at approximately 290 nm. researchgate.net The presence of the hexyl group as an alkyl substituent is not expected to significantly alter the position of this absorption band.

Complementary Spectroscopic and Analytical Methodologies for Comprehensive Characterization

A multi-technique approach is indispensable for the exhaustive characterization of this compound. This involves integrating data from several spectroscopic and chromatographic methods to confirm its molecular structure, isomeric configuration, and purity. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are cornerstone methodologies in this process. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hybrid technique that separates the compound from a mixture and provides detailed information about its molecular weight and fragmentation pattern. researchgate.net For this compound, the gas chromatography component offers precise retention time data, which is useful for identification and purity analysis. The NIST Mass Spectrometry Data Center reports a Kovats retention index for this compound, which aids in its identification under specific GC conditions. nih.gov

Upon elution from the GC column, the molecule is subjected to electron ionization (EI), leading to the formation of a molecular ion and characteristic fragment ions. The mass spectrum of this compound shows a fragmentation pattern that is key to confirming its structure. nist.gov The most abundant fragments observed provide clues to the molecule's different components, such as the phenyl group and the aliphatic chain.

Table 1: Key Mass Spectrometry Data for this compound
TechniqueParameterObserved Value
Gas ChromatographyKovats Retention Index (Standard Polar Column)2526.2 nih.gov
Kovats Retention Index (Semi-standard non-polar)1754, 1749 nih.gov
Mass Spectrometry (Electron Ionization)Molecular FormulaC₁₅H₂₀O guidechem.com
Molecular Weight216.32 g/mol guidechem.com
Major Fragment Ions (m/z) and Relative Intensity nih.gov129.0 (99.99)
117.0 (99.79)
91.0 (96.95)
115.0 (78.81)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's connectivity and stereochemistry (e.g., the E/Z configuration of the double bond). libretexts.org

While specific, high-resolution spectral data with assigned chemical shifts and coupling constants for this compound are often found in specialized databases, the expected spectral features can be reliably predicted based on its structure and established principles of NMR spectroscopy. guidechem.compdx.edu

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, aromatic protons, the vinylic proton, and the protons of the hexyl chain. The aldehydic proton (CHO) is anticipated to appear significantly downfield (δ 9-10 ppm). oregonstate.edu The protons on the phenyl ring would typically resonate in the aromatic region (δ 7-8 ppm), and the vinylic proton (=CH) would also be downfield. The aliphatic protons of the hexyl group would appear upfield, with their multiplicity (singlet, doublet, triplet, etc.) revealing their neighboring protons. netlify.app

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. Key expected resonances include the carbonyl carbon of the aldehyde group (δ ~190-200 ppm), carbons of the aromatic ring and the C=C double bond (δ ~120-150 ppm), and the carbons of the aliphatic hexyl chain (δ ~14-40 ppm). libretexts.org

Table 2: Predicted Characteristic NMR Signals for this compound
SpectrumFunctional GroupExpected Chemical Shift (δ, ppm) RangeNotes
¹H NMRAldehydic (CHO)9.0 - 10.0 oregonstate.eduTypically a singlet or a triplet with a small coupling constant. iastate.edu
Aromatic (C₆H₅)7.0 - 8.0 oregonstate.eduComplex multiplet pattern.
Vinylic (=CH-Ph)~7.0 - 7.5Position influenced by conjugation with the phenyl and carbonyl groups.
Aliphatic (Hexyl Chain)0.8 - 2.5 oregonstate.eduIncludes terminal methyl (CH₃) triplet, and several methylene (CH₂) multiplets.
¹³C NMRCarbonyl (C=O)190 - 200 pdx.eduCharacteristic signal for an aldehyde carbon.
Aromatic & Vinylic120 - 150Multiple signals corresponding to the carbons of the phenyl ring and the C=C double bond.
Aliphatic (Hexyl Chain)14 - 40Six distinct signals expected for the hexyl group carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. udel.edu The spectrum of this compound is characterized by several key absorption bands that confirm its structural features. The most prominent of these is the strong carbonyl (C=O) stretch of the conjugated aldehyde. Other important signals include C-H stretches for both the aromatic ring and the aliphatic chain, as well as C=C stretching vibrations for the phenyl ring and the alkene double bond. nist.gov

Table 3: Characteristic Infrared Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) RangeIntensity
AldehydeC=O Stretch (conjugated)1690 - 1715 ucla.eduStrong
AldehydeC-H Stretch2720 - 2840 udel.eduMedium, often two bands
Aromatic/VinylicC-H Stretch3010 - 3100 ucla.eduMedium
AliphaticC-H Stretch2850 - 2960 ucla.eduStrong
AlkeneC=C Stretch1620 - 1680 ucla.eduVariable
AromaticC=C Stretch (in-ring)~1500 and ~1600 udel.eduMedium

By combining the molecular weight and fragmentation data from GC-MS, the detailed connectivity and stereochemistry from NMR, and the functional group confirmation from FTIR, a complete and robust characterization of this compound can be achieved.

Computational Chemistry and Theoretical Modeling of 2 Phenylmethylidene Octanal

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 2-(phenylmethylidene)octanal. These calculations provide a foundational understanding of the molecule's frontier molecular orbitals and reactivity descriptors.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. In this compound, the HOMO is predominantly localized on the cinnamaldehyde-like framework, specifically the phenyl ring and the conjugated double bond, which are electron-rich regions. Conversely, the LUMO is centered on the electron-deficient β-carbon of the α,β-unsaturated system and the carbonyl group, indicating these as the primary sites for nucleophilic attack. The presence of the hexyl group at the α-position can subtly influence the energy and distribution of these orbitals through inductive effects.

Energy Gap (ΔE) and its Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity and lower stability. For α,β-unsaturated aldehydes like this compound, the conjugated system of the phenyl ring, the double bond, and the carbonyl group leads to a relatively small HOMO-LUMO gap. This characteristic is directly linked to its potential to participate in various chemical reactions, including Michael additions. DFT calculations for the parent compound, trans-cinnamaldehyde, have shown a HOMO-LUMO gap that influences its reactivity semnan.ac.ir. The addition of the hexyl group in this compound is expected to have a minor effect on this energy gap.

Electronegativity, Chemical Potential, Hardness, and Electrophilicity Indices

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide a quantitative measure of a molecule's reactivity. These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Potential (μ) is related to the escaping tendency of electrons from an equilibrium system.

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Electrophilicity Index (ω) quantifies the electrophilic nature of a molecule.

For this compound, these parameters collectively indicate a molecule with a notable electrophilic character, primarily due to the α,β-unsaturated aldehyde functionality. This electrophilicity is a key determinant of its reactivity towards nucleophiles.

DescriptorFormulaSignificance for this compound
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released upon gaining an electron.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Potential (μ)μ = -(I + A) / 2Escaping tendency of electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Global Electrophilicity (ω)ω = μ2 / (2η)Propensity to accept electrons.

This table presents the theoretical basis for calculating reactivity descriptors. The values for this compound would be derived from its calculated HOMO and LUMO energies.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. For the broader class of cinnamaldehyde (B126680) derivatives, molecular docking studies have been conducted to explore their interactions with various biological targets, including olfactory receptors and enzymes researching.cnnih.gov. Given its structural similarity, this compound is expected to exhibit analogous binding behaviors.

Docking simulations would likely show that the phenyl ring of this compound engages in hydrophobic and π-stacking interactions within the binding pockets of proteins. The aldehyde group can form hydrogen bonds with polar amino acid residues. The hexyl chain would contribute to increased hydrophobic interactions, potentially enhancing the binding affinity for receptors with suitable hydrophobic pockets. Such studies are crucial in understanding the molecular basis of its fragrance properties, as the interaction with olfactory receptors is key to odor perception wikipedia.orgchemrxiv.org. Furthermore, understanding its interaction with skin proteins is relevant for assessing its potential as a skin sensitizer researchgate.netoipub.com.

In Silico Predictions for Pharmacokinetic and Toxicokinetic Relevant Properties

In silico tools are widely used in the early stages of drug discovery and chemical safety assessment to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds nih.govsygnaturediscovery.comdntb.gov.ua. For this compound, these predictions can provide valuable information on its likely behavior in a biological system.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for fragrance aldehydes to predict properties like skin sensitization researchgate.netresearchgate.netnih.gov. These models often use physicochemical properties such as lipophilicity (log P) and reactivity parameters. The lipophilic nature of this compound, enhanced by the hexyl group, suggests it would have good skin penetration.

PropertyPredicted Outcome for this compoundRationale
Aqueous Solubility LowThe molecule is predominantly nonpolar due to the phenyl ring and the long alkyl chain.
Lipophilicity (log P) HighThe presence of the hexyl and phenyl groups contributes significantly to its lipophilic character.
Drug-Likeness ModerateMay violate some of Lipinski's rules (e.g., high log P), which is common for fragrance ingredients.
Metabolism Expected to undergo oxidation of the aldehyde group and potentially hydroxylation of the alkyl chain and aromatic ring.Aldehydes are readily metabolized, and the hydrocarbon portions of the molecule are susceptible to cytochrome P450-mediated oxidation.
Skin Sensitization Potential sensitizerThe α,β-unsaturated aldehyde moiety is a known structural alert for skin sensitization due to its reactivity with proteins.

This table is based on general principles of ADMET prediction for molecules with similar structural features.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Theoretical calculations can elucidate the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. For this compound, a key reaction is the Michael addition, which is characteristic of α,β-unsaturated carbonyl compounds researchgate.netresearchgate.net. In this reaction, a nucleophile adds to the β-carbon of the conjugated system. This reactivity is central to its biological activity, including its potential to act as a skin sensitizer through covalent modification of skin proteins oregonstate.edunih.gov.

Computational studies on related α,β-unsaturated aldehydes have shown that the reaction with nucleophiles like thiols (present in cysteine residues of proteins) proceeds through a low-energy transition state, making this a favorable process nih.govnih.gov. The electrophilicity of the β-carbon, as indicated by the LUMO distribution and the global electrophilicity index, drives this reaction. The reaction mechanism of cinnamaldehyde with thiols has been studied and provides a good model for understanding the reactivity of this compound nih.gov. The presence of the hexyl group at the α-position may introduce some steric hindrance, potentially modulating the reaction rate compared to unsubstituted cinnamaldehyde.

Structure Activity Relationship Sar Studies

Influence of Molecular Structure on Chemical Reactivity and Selectivity

The reactivity of 2-(phenylmethylidene)octanal is primarily governed by the conjugated system formed by the phenyl ring, the carbon-carbon double bond (α,β-unsaturation), and the carbonyl group of the aldehyde. This arrangement creates a molecule with multiple electrophilic sites, susceptible to nucleophilic attack. The two primary sites of reactivity are the carbonyl carbon (C1) and the β-carbon of the unsaturated system.

Nucleophilic attack can occur via two main pathways: a 1,2-addition to the carbonyl group or a 1,4-conjugate (Michael) addition to the β-carbon. The selectivity for one pathway over the other is influenced by the nature of the nucleophile and the electronic and steric properties of the aldehyde itself. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like thiols and amines, typically favor the 1,4-Michael addition.

The extended conjugation in this compound delocalizes the electron density across the molecule, which stabilizes the partial positive charges at both the carbonyl carbon and the β-carbon, making both susceptible to nucleophilic attack. The presence of substituents on the phenyl ring can further modulate this reactivity. Electron-withdrawing groups (EWGs) on the phenyl ring increase the electrophilicity of the entire conjugated system, thereby enhancing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow down the reaction rate. This relationship can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). A positive reaction constant (ρ) value in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups. For condensation reactions involving substituted benzaldehydes, a positive ρ value is typically observed, signifying the buildup of negative charge in the transition state, which is stabilized by EWGs.

The table below illustrates the effect of phenyl ring substituents on the reactivity of cinnamaldehyde (B126680) derivatives, which are close structural analogs of this compound.

Substituent (X) on Phenyl RingHammett Constant (σ)Relative Reactivity Trend
-NO₂ (Nitro)+0.78Increased
-Cl (Chloro)+0.23Slightly Increased
-H (Hydrogen)0.00Baseline
-CH₃ (Methyl)-0.17Decreased
-OCH₃ (Methoxy)-0.27Decreased

Role of Phenylmethylene and Octanal (B89490) Moieties on Compound Properties

The phenylmethylene moiety (C₆H₅CH=) is central to the electronic properties of the molecule. The phenyl group, through its ability to participate in resonance with the α,β-unsaturated aldehyde, is key to the delocalization of electron density. This delocalization is what makes the β-carbon an electrophilic center, susceptible to Michael addition reactions. The aromatic ring also contributes to the molecule's lipophilicity and can engage in π-π stacking interactions, which may be relevant in biological contexts.

The long alkyl chain of the octanal moiety also substantially increases the lipophilicity of the molecule, as indicated by a higher partition coefficient (LogP). This property influences its solubility in various media and its ability to partition into lipid-rich environments, such as cell membranes.

The table below summarizes the distinct contributions of each moiety.

Correlation between Quantum Chemical Parameters and Observed Chemical Behavior

Quantum chemical parameters provide a theoretical framework for understanding and predicting the chemical behavior of molecules like this compound. These parameters, derived from computational chemistry, can be correlated with experimental observations of reactivity.

Key quantum chemical descriptors include:

HOMO and LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The LUMO energy is particularly important for electrophilic compounds like α,β-unsaturated aldehydes, as it represents the energy of the orbital that will accept electrons from a nucleophile. A lower LUMO energy indicates a greater electrophilicity and thus higher reactivity towards nucleophiles.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is an indicator of molecular stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Mulliken Atomic Charges : These calculations provide an estimate of the partial charge on each atom in the molecule. For this compound, a significant positive charge is expected on both the carbonyl carbon and the β-carbon, confirming their status as electrophilic centers. The magnitude of these charges can be correlated with the selectivity of nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) models often use these quantum chemical parameters to predict biological activity or chemical reactivity. For instance, the antifungal activity of cinnamaldehyde derivatives has been successfully modeled using descriptors such as the minimum net atomic charge for a hydrogen atom, which relates to the molecule's ability to participate in intermolecular interactions.

The following table presents hypothetical but representative quantum chemical data for a series of α-alkyl cinnamaldehyde analogs to illustrate the expected trends.

α-SubstituentLUMO Energy (eV)Charge on β-Carbon (a.u.)Predicted Reactivity
-H (Cinnamaldehyde)-2.50+0.15High
-CH₃ (α-Methyl)-2.45+0.14Moderate
-C₃H₇ (α-Propyl)-2.42+0.13Lower
-C₆H₁₃ (α-Hexyl)-2.40+0.12Low

Note: The data in this table are illustrative and represent expected trends based on electronic and steric effects.

SAR in the Rational Design of this compound Analogues

The SAR principles derived from studies of this compound and related α,β-unsaturated carbonyl compounds are instrumental in the rational design of new analogues with tailored properties. This is particularly relevant in fields such as medicinal chemistry and materials science, where the α,β-unsaturated carbonyl scaffold is a common feature in bioactive molecules and synthetic intermediates.

For example, in the design of enzyme inhibitors, the α,β-unsaturated carbonyl moiety can act as a Michael acceptor, forming a covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target enzyme. The rational design of such inhibitors would involve modifying the structure of this compound to optimize both potency and selectivity.

Key strategies in the rational design of analogues include:

Modulation of Reactivity : The electrophilicity of the Michael acceptor can be fine-tuned by introducing electron-donating or electron-withdrawing substituents on the phenyl ring. This allows for the optimization of the covalent reaction rate with the target enzyme, balancing potency with potential off-target reactivity.

Alteration of Steric Profile : The size and shape of the α-alkyl group (the hexyl group in this case) can be modified to improve the fit within an enzyme's binding pocket. Changing the length or branching of the alkyl chain can enhance binding affinity and selectivity.

Modification of Physicochemical Properties : The lipophilicity and solubility of the analogues can be adjusted by altering the α-alkyl chain or by adding polar or nonpolar groups to the phenyl ring. This is critical for optimizing pharmacokinetic properties in drug design.

The table below outlines a hypothetical design strategy for developing an analogue of this compound as a selective enzyme inhibitor.

Design GoalStructural Modification StrategyRationale
Increase PotencyAdd an electron-withdrawing group (e.g., -CF₃) to the para-position of the phenyl ring.Increases the electrophilicity of the β-carbon, accelerating the covalent reaction with the target nucleophile.
Enhance SelectivityReplace the α-hexyl group with a branched alkyl or a cycloalkyl group.To better fit a specific hydrophobic pocket in the target enzyme's active site, disfavoring binding to other enzymes.
Improve SolubilityIntroduce a polar group (e.g., -OH or a short polyethylene (B3416737) glycol chain) on the phenyl ring.Increases aqueous solubility, which can improve pharmacokinetic properties for in vivo applications.

Through such systematic modifications and the application of SAR principles, new molecules based on the this compound scaffold can be rationally designed to achieve desired chemical and biological activities.

Biocatalysis and Enzymatic Transformations Involving 2 Phenylmethylidene Octanal

Exploration of Enzymatic Pathways for 2-(Phenylmethylidene)octanal Synthesis

The synthesis of this compound is achieved through an aldol (B89426) condensation reaction between benzaldehyde (B42025) and n-octanal. csmcri.res.ingoogle.comatamanchemicals.com While traditionally conducted using chemical catalysts, enzymatic pathways offer a promising green alternative. The primary enzyme classes explored for this type of C-C bond formation are aldolases and, to a lesser extent, lipases exhibiting promiscuous activity.

Aldolase-Catalyzed Synthesis: Aldolases are enzymes that naturally catalyze aldol reactions. nih.govresearchgate.net Their application in the synthesis of α,β-unsaturated aldehydes like this compound is a key area of research. nih.govnih.gov The reaction mechanism involves the formation of an enolate from the donor aldehyde (n-octanal) which then attacks the carbonyl group of the acceptor aldehyde (benzaldehyde). While specific studies on an aldolase (B8822740) for the direct synthesis of this compound are not extensively documented, the broad substrate scope of some aldolases suggests this is a feasible pathway. For instance, 4-oxalocrotonate tautomerase (4-OT) has been shown to have promiscuous aldolase activity for the condensation of acetaldehyde (B116499) and benzaldehyde to form cinnamaldehyde (B126680), a structurally similar compound. nih.gov

Lipase-Catalyzed Synthesis: Lipases, primarily known for their role in lipid hydrolysis, have demonstrated the ability to catalyze aldol condensations under certain conditions, a phenomenon known as catalytic promiscuity. mdpi.comresearchgate.netresearchgate.net The proposed mechanism involves the formation of an enolate intermediate stabilized within the enzyme's active site. researchgate.net Porcine pancreas lipase (B570770) (PPL) has been reported to catalyze the aldol condensation between aromatic aldehydes and ketones. mdpi.com The use of lipases for the synthesis of fragrance esters is also well-established, indicating their utility in the fragrance industry. nih.govijeat.org

Enzyme ClassDonor Substrate (Example)Acceptor Substrate (Example)Product (Example)Reference(s)
Aldolase (e.g., 4-OT)AcetaldehydeBenzaldehydeCinnamaldehyde nih.gov
Lipase (e.g., PPL)Acetone4-Nitrobenzaldehyde4-hydroxy-4-(4-nitrophenyl)butan-2-one mdpi.comresearchgate.net

Enzyme Engineering and Directed Evolution for Biocatalytic Efficiency

To overcome the limitations of wild-type enzymes, such as low activity, narrow substrate specificity, and poor stability under industrial conditions, enzyme engineering and directed evolution have emerged as powerful tools. caltech.edunobelprize.org

Directed evolution mimics the process of natural selection in the laboratory to generate enzymes with improved or novel properties. nobelprize.org This iterative process involves creating a library of mutant enzymes through random mutagenesis of the gene encoding the enzyme, followed by screening for variants with the desired characteristics. For the synthesis of this compound, directed evolution could be employed to engineer an aldolase with enhanced activity and specificity for benzaldehyde and n-octanal. For example, a single point mutation (F50A) in 4-oxalocrotonate tautomerase resulted in a 600-fold increase in its aldolase activity for cinnamaldehyde synthesis. nih.gov This demonstrates the potential for significantly improving biocatalytic efficiency through minimal changes to the enzyme structure.

Rational design, often guided by computational modeling, is another approach to enzyme engineering. nih.govresearchgate.net This method involves making specific changes to the enzyme's active site based on a thorough understanding of its structure and catalytic mechanism. By modifying key amino acid residues, it is possible to alter the substrate binding pocket to better accommodate the bulkier substrates required for this compound synthesis, namely benzaldehyde and the long-chain n-octanal. nih.govacs.org

Engineering StrategyTarget Enzyme (Example)Desired ImprovementApplication to this compound SynthesisReference(s)
Directed Evolution4-Oxalocrotonate TautomeraseIncreased aldolase activityEnhancing the catalytic efficiency of an aldolase for the condensation of benzaldehyde and n-octanal. nih.gov
Rational DesignAldolaseAltered substrate specificityModifying the active site to accommodate the hexyl group of n-octanal. nih.govacs.org

Development of One-Pot Chemo-Biocatalytic Cascade Reactions for Complex Molecules

One-pot cascade reactions, which combine multiple reaction steps in a single vessel, offer significant advantages in terms of process efficiency, reduced waste, and cost savings. acs.org The integration of chemical and biological catalysts in these cascades, known as chemo-biocatalytic cascades, allows for the synthesis of complex molecules that would be difficult to produce using either method alone. mdpi.comnih.gov

For the synthesis of fragrance aldehydes like this compound, a chemo-biocatalytic cascade could be envisioned. For instance, a chemical step could be used to produce one of the aldehyde precursors, which is then fed directly into an enzymatic aldol condensation step. mdpi.com Alternatively, a biocatalytic step could be used to generate a chiral intermediate that is then further transformed by a chemical catalyst.

A relevant example is the synthesis of chiral fragrance aldehydes through a chemo-enzymatic reaction sequence involving a metal-catalyzed synthesis of cinnamic acid derivatives followed by an enzymatic cascade for carboxylate reduction and C-C double bond reduction. mdpi.com Another approach involves a hydrogen-borrowing cascade, where two enzymes, an ene-reductase and an aldehyde dehydrogenase, work in tandem to convert α-substituted α,β-unsaturated aldehydes into chiral α-substituted carboxylic acids. rsc.orgnih.gov Such strategies highlight the potential for developing sophisticated one-pot processes for the synthesis of complex molecules related to this compound.

Cascade TypeCatalysts InvolvedSubstrate Class (Example)Product Class (Example)Reference(s)
Chemo-enzymaticMetal catalyst, Carboxylate Reductase, Ene ReductaseCinnamic acid derivativesChiral fragrance aldehydes mdpi.com
Biocatalytic (Hydrogen-borrowing)Ene-reductase, Aldehyde Dehydrogenaseα-substituted α,β-unsaturated aldehydesChiral α-substituted carboxylic acids rsc.orgnih.gov

Investigation of this compound as a Metabolite or Biotransformation Product

While there is limited direct research on the metabolism of this compound, studies on structurally similar compounds, such as cinnamaldehyde, can provide insights into its potential biotransformation pathways. Microorganisms possess a vast array of enzymes capable of modifying xenobiotic compounds.

The biotransformation of α-hexylcinnamaldehyde has been investigated in the context of its antimicrobial and genotoxic properties, suggesting interactions with bacterial enzymes. researchgate.netnih.gov The metabolism of cinnamaldehyde in microorganisms is known to involve pathways that can reduce the aldehyde group to an alcohol or oxidize it to a carboxylic acid. Furthermore, the α,β-unsaturated bond can be a target for enzymatic reduction.

Given these precedents, potential biotransformation products of this compound could include:

2-(Phenylmethylidene)octan-1-ol: Resulting from the reduction of the aldehyde group.

2-(Phenylmethylidene)octanoic acid: Resulting from the oxidation of the aldehyde group.

2-Benzyloctanal: Resulting from the reduction of the carbon-carbon double bond.

Further research is needed to identify the specific microorganisms and enzymes involved in the biotransformation of this compound and to characterize its metabolic fate.

Parent CompoundPotential Biotransformation ReactionPotential Metabolite
This compoundAldehyde Reduction2-(Phenylmethylidene)octan-1-ol
This compoundAldehyde Oxidation2-(Phenylmethylidene)octanoic acid
This compoundC=C Double Bond Reduction2-Benzyloctanal

Biocatalytic Approaches to Stereoselective Synthesis of α,β-Unsaturated Aldehydes

The stereoselective synthesis of α,β-unsaturated aldehydes is of significant interest, as the stereochemistry of the double bond can influence the sensory properties of fragrance molecules. Biocatalysis offers a powerful platform for achieving high stereoselectivity in organic synthesis.

For the synthesis of this compound, the (E)-isomer is typically the desired product. While chemical synthesis can often control this, enzymatic methods can offer superior stereoselectivity. Aldolases, for instance, are known to catalyze stereoselective aldol reactions, controlling the configuration of newly formed chiral centers and, in some cases, the geometry of the resulting double bond. nih.gov

Furthermore, other enzymes can be employed in the stereoselective synthesis of precursors to α,β-unsaturated aldehydes. For example, alcohol dehydrogenases can be used for the stereoselective oxidation of allylic alcohols to the corresponding aldehydes. The use of ene-reductases in cascade reactions can also introduce chirality by selectively reducing one of the enantiomers of a racemic α,β-unsaturated aldehyde. rsc.orgnih.gov These biocatalytic approaches provide a toolkit for the synthesis of stereochemically pure α,β-unsaturated aldehydes, which is a key advantage over many traditional chemical methods.

Biocatalytic ApproachEnzyme ClassApplicationPotential Outcome for this compoundReference(s)
Stereoselective Aldol CondensationAldolaseC-C bond formationSynthesis of the (E)- or (Z)-isomer with high selectivity. nih.gov
Kinetic ResolutionEne-reductaseAsymmetric reduction of a racemic mixtureSeparation of (E)- and (Z)-isomers or enantiomers of a related chiral aldehyde. rsc.orgnih.gov
Asymmetric OxidationAlcohol DehydrogenaseOxidation of a prochiral or racemic alcoholSynthesis of a chiral precursor to this compound. nih.gov

Applications As Chemical Precursors and Building Blocks in Advanced Organic Synthesis

Utilization in the Construction of Complex Organic Molecules

The unique structural attributes of 2-(Phenylmethylidene)octanal make it an intriguing starting point for the synthesis of intricate organic molecules. The presence of the aldehyde functional group allows for a variety of classical carbonyl chemistry reactions, including but not limited to, Wittig reactions, Knoevenagel condensations, and Michael additions. These reactions enable the extension of the carbon skeleton and the introduction of new functional groups, thereby facilitating the assembly of more complex structures.

For instance, the conjugated double bond in this compound is susceptible to nucleophilic attack in Michael addition reactions, allowing for the formation of new carbon-carbon bonds at the β-position. This reactivity is fundamental in the construction of larger molecules with defined stereochemistry. Organocatalytic methods have been shown to be effective for the Michael addition of nucleophiles to similar α,β-unsaturated aldehydes, suggesting a pathway for the enantioselective functionalization of this compound.

Furthermore, the aldehyde can be transformed into a variety of other functional groups. For example, reduction can yield the corresponding alcohol, oxidation can produce the carboxylic acid, and reaction with amines can lead to the formation of imines, which are themselves versatile intermediates for further synthetic transformations.

Role as a Key Intermediate in Targeted Natural Product Synthesis

While direct and extensive examples of this compound as a key intermediate in the total synthesis of specific natural products are not widely documented in readily available literature, its structural motifs are present in various natural compounds. The α-alkyl-β-phenylacrolein core is a feature in some natural products, and the synthetic utility of this class of compounds suggests their potential as intermediates.

The synthesis of natural products often relies on the strategic application of robust and well-understood chemical reactions. The functional handles present in this compound, namely the aldehyde and the conjugated alkene, are prime locations for the application of modern synthetic methodologies aimed at building the complex architectures of natural products. For example, its structure could be incorporated into a retrosynthetic analysis of a target molecule, where it would serve as a readily accessible starting material.

Dienophilic Applications in Cycloaddition Reactions

The conjugated system of this compound, specifically the α,β-unsaturated aldehyde moiety, allows it to act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the construction of six-membered rings with high stereocontrol. The reactivity of the dienophile in a Diels-Alder reaction is often enhanced by the presence of electron-withdrawing groups, a role fulfilled by the aldehyde group in this compound.

The general applicability of α,β-unsaturated aldehydes in cycloaddition reactions is well-established. These reactions would lead to the formation of highly functionalized cyclohexene derivatives, which are valuable intermediates for further synthetic elaborations. The stereochemical outcome of such reactions would be influenced by the substitution pattern on both the diene and the dienophile, offering a pathway to diastereomerically enriched products.

Development of Novel Synthons for Diverse Chemical Derivatizations

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. This compound can be considered a versatile synthon that provides access to a range of chemical derivatizations. Its inherent reactivity allows for its transformation into various other synthons with different functionalities.

For example, reaction at the aldehyde can generate nucleophilic synthons (e.g., after conversion to an enolate or a related species) or electrophilic synthons (e.g., through the formation of an iminium ion). The double bond can also be functionalized to introduce new reactive sites. This adaptability makes this compound a valuable tool for medicinal and materials chemists looking to create libraries of diverse molecules for screening and development. The ability to readily modify its structure allows for the systematic exploration of structure-activity relationships.

Contribution to the Synthesis of Fine Chemicals and Specialty Compounds

Beyond its well-known application as a fragrance component, the chemical reactivity of this compound can be harnessed for the synthesis of other fine and specialty chemicals. Fine chemicals are pure, single substances that are produced in limited quantities and are often used as intermediates in the production of more complex chemicals, such as pharmaceuticals and agrochemicals.

The structural framework of this compound can be found in molecules with potential biological activity. For example, the synthesis of substituted quinolines, a class of heterocyclic compounds with a wide range of pharmacological activities, can be achieved through reactions involving α,β-unsaturated aldehydes. The Döebner-von Miller reaction, for instance, utilizes α,β-unsaturated carbonyl compounds and anilines to construct the quinoline core. This suggests a potential application for this compound in the synthesis of novel quinoline derivatives for pharmaceutical research.

The development of green catalytic routes for the synthesis of α-hexyl cinnamaldehyde (B126680) itself, using solid base catalysts like hydrotalcite, also points towards the fine chemical industry's interest in more sustainable production methods for this and related compounds. Such advancements can facilitate its broader use as a cost-effective starting material for other specialty chemicals. Additionally, there is documented use of α-hexyl cinnamic aldehyde in pesticide formulations, indicating its utility in the agrochemical sector.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.